2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities, making it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the hydrogenation of imidazole and pyridine rings . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available chemicals. The process includes condensation, multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ethanol, glacial acetic acid, tetrahydrofuran, and methanol . Reaction conditions often involve refluxing the mixture to ensure complete reaction and high yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
- Tetrahydroimidazo[1,2-a]pyrazine derivatives
Uniqueness
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific structural features and the presence of the isopropyl group, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)9-6-13-5-3-4-8(11(14)15)10(13)12-9/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
YPDFPXPYJDKHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2CCCC(C2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.